molecular formula C15H15NO B13513660 3-(9H-carbazol-3-yl)propan-1-ol

3-(9H-carbazol-3-yl)propan-1-ol

Cat. No.: B13513660
M. Wt: 225.28 g/mol
InChI Key: WDOLASWTFQEKMN-UHFFFAOYSA-N
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Description

3-(9H-carbazol-3-yl)propan-1-ol is a chemical compound that belongs to the carbazole family. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-3-yl)propan-1-ol typically involves the reaction of carbazole with propanol derivatives under specific conditions. One common method involves the reaction of carbazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(9H-carbazol-3-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of materials for electronics, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-3-yl)propan-1-ol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, carbazole derivatives have been shown to modulate enzyme activity, such as acetylcholinesterase inhibition, which can have therapeutic implications . Additionally, the compound’s structure allows it to participate in various biochemical interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(9H-carbazol-9-yl)propan-1-amine hydrochloride: A similar compound with an amine group instead of a hydroxyl group.

    1-((9H-carbazol-4-yl)oxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol: Another derivative with different functional groups

Uniqueness

3-(9H-carbazol-3-yl)propan-1-ol is unique due to its specific structure, which combines the carbazole moiety with a propanol side chain. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-(9H-carbazol-3-yl)propan-1-ol

InChI

InChI=1S/C15H15NO/c17-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)16-15/h1-2,5-8,10,16-17H,3-4,9H2

InChI Key

WDOLASWTFQEKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCCO

Origin of Product

United States

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